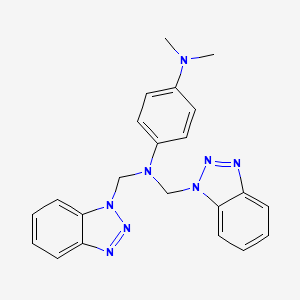

N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine, also known as BTA-1, is a highly efficient and selective radical scavenger that has been widely used in various scientific research applications. BTA-1 is a benzotriazole derivative that exhibits excellent antioxidant properties due to its ability to scavenge free radicals and inhibit lipid peroxidation.

Applications De Recherche Scientifique

Antibacterial Activities

- Research has demonstrated that compounds related to N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine exhibit promising antibacterial activity. For example, certain synthesized heterocyclic Schiff bases show superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to standard drugs like Streptomycin. These compounds also interact with key antibacterial and anticancer proteins, highlighting their potential in medical research and therapy applications (A. P., 2019).

Photophysical Properties

- Certain derivatives have been used to create luminescent heteroleptic, unsaturated double-hetero-stranded, rhenium(I)-based helicate and mesocate. These compounds exhibit dual emissions in both solution and solid state, indicating potential use in photophysical studies and material science applications (B. Shankar et al., 2014).

Corrosion Inhibition

- Derivatives have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) has shown that bipyrazolic-type organic compounds related to this chemical exhibit different inhibition efficiencies, making them relevant for materials science and engineering applications (Hengliang Wang et al., 2006).

Conducting Polymers

- Research has focused on the synthesis and characterization of conducting copolymers using thiophene derivatives. This area of study is significant for developing new materials with unique electrical properties, potentially useful in electronics and nanotechnology (E. Turac et al., 2014).

Liquid Crystalline Properties

- Certain benzimidazol-8-hydroxyquinoline complexes exhibit liquid crystalline properties. These properties are significant in the context of material science, particularly for the development of new types of liquid crystals (T. Al-Noor et al., 2017).

Energetic Compounds Synthesis

- Derivatives have been synthesized for use as energetic compounds. Their characterization through various spectroscopic methods suggests potential applications in materials science, particularly in the development of new types of energetic materials (J. Heppekausen et al., 2009).

Metal-Organic Frameworks

- The compound has been used in the synthesis of novel hybrid metal complexes, which have implications in the field of crystal engineering and could have potential applications in catalysis and materials science (X. Duan et al., 2007).

OLED Applications

- New host materials synthesized using derivatives of this compound have shown promise in the development of yellow phosphorescent organic light-emitting diodes (OLEDs). This research is relevant for advancements in display technology and photonics (Song Zhang et al., 2015).

Propriétés

IUPAC Name |

4-N,4-N-bis(benzotriazol-1-ylmethyl)-1-N,1-N-dimethylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N8/c1-27(2)17-11-13-18(14-12-17)28(15-29-21-9-5-3-7-19(21)23-25-29)16-30-22-10-6-4-8-20(22)24-26-30/h3-14H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGGXSXWNKFTLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B3004538.png)

![Methyl 5-[[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B3004539.png)

![2-ethyl-6-(4-methoxybenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3004546.png)

![2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3004548.png)

![(3Z)-N-(Cyanomethyl)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B3004554.png)

![2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride](/img/structure/B3004555.png)